molecular formula C17H22N4O3S B2716372 4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 946373-00-8

4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2716372
CAS No.: 946373-00-8
M. Wt: 362.45
InChI Key: WEUPKHMBRYMGSH-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a synthetic small molecule featuring a pyrimidine core linked to a piperazine ring. This structure is common in medicinal chemistry, particularly in the development of targeted therapies. The core pyrimidine scaffold is a privileged structure in drug discovery, known for its ability to mimic endogenous molecules and interact with a wide range of biological targets . Compounds with similar pyrimidine-piperazine architectures have demonstrated significant potential in preclinical research as agonists for receptors like GPR119, a target for the treatment of type 2 diabetes and obesity . Furthermore, the inclusion of a sulfonyl group on the piperazine nitrogen is a recognized structural motif in the design of potent kinase inhibitors, such as selective PI3Kα inhibitors investigated for the treatment of advanced solid tumors . The specific arrangement of the methoxy, methyl, and m-tolylsulfonyl groups on this molecule suggests it is a sophisticated research chemical intended for use in hit-to-lead optimization campaigns, mechanism of action studies, and profiling against cancer cell lines. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-methoxy-2-methyl-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-13-5-4-6-15(11-13)25(22,23)21-9-7-20(8-10-21)16-12-17(24-3)19-14(2)18-16/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUPKHMBRYMGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Substitution with Piperazine: The piperazine ring can be introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.

    Attachment of the m-Tolylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring using m-toluenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to 4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine. For instance, derivatives containing similar triazine and sulfonamide structures have shown promising cytotoxic effects against various cancer cell lines, including colon and breast cancers . These compounds induce apoptosis in cancer cells, making them potential candidates for further development as therapeutic agents.

Protein Kinase Inhibition

Research indicates that compounds with a pyrimidine structure can effectively inhibit protein kinases, which are crucial in regulating cellular processes and are often implicated in cancer progression . The synthesis of derivatives based on this compound has been linked to enhanced inhibitory potency against specific kinases, suggesting its utility in developing targeted cancer therapies.

Antimicrobial Properties

The compound's derivatives have also been evaluated for their antimicrobial activities. Studies have shown that certain modifications to the pyrimidine structure can enhance antibacterial and antifungal efficacy against clinical pathogens . This suggests potential applications in treating infections where conventional antibiotics may fail.

Case Studies and Research Findings

Study Focus Findings
Giraud et al. (2023) Synthesis of Pyrimidin DerivativesIdentified new compounds with protein kinase inhibitory activity; demonstrated structural modifications can enhance potency.
PMC9267128 (2022) Anticancer EvaluationDeveloped hybrid compounds showing cytotoxicity against multiple cancer cell lines; highlighted the importance of sulfonamide fragments.
PMC8920104 (2021) Antimicrobial ActivityEvaluated new derivatives for antibacterial efficacy; showed varying degrees of inhibition based on structural substituents.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Compounds:

2-(4-(3-((4-Fluorophenyl)thio)propyl)piperazin-1-yl)pyrimidine (21)

  • Substituents: 4-fluorophenylthio-propyl-piperazine.
  • Yield: 87%; Melting Point: 150–151°C .

2-(4-(3-(4-Fluorophenoxy)propyl)piperazin-1-yl)pyrimidine (22) Substituents: 4-fluorophenoxy-propyl-piperazine. Yield: 54.8%; Melting Point: 82–83°C .

7-(4-(Methylsulfonyl)piperazin-1-yl)-2-(4-methylphenyl)-5-phenyl-oxazolo[4,5-d]pyrimidine (10)

  • Substituents: Methylsulfonyl-piperazine, oxazolo-pyrimidine.
  • Yield: 75%; Melting Point: 289–291°C .

2-(4-Methylphenyl)-5-phenyl-7-(4-tosylpiperazin-1-yl)oxazolo[4,5-d]pyrimidine (12)

  • Substituents: Tosyl (p-toluenesulfonyl)-piperazine.
  • Yield: 72%; Melting Point: 261–263°C .

Comparative Analysis:

  • Sulfonyl Group Impact :
    The m-tolylsulfonyl group in the target compound differs from tosyl (12) and methylsulfonyl (10) groups. Tosyl substituents (as in 12) are associated with higher melting points (~260°C) compared to alkylsulfonyl analogs (10: 289°C), suggesting enhanced crystallinity due to aromatic interactions. The target compound’s m-tolylsulfonyl group may similarly contribute to elevated thermal stability .
  • Synthesis Efficiency: Yields for sulfonyl-piperazine derivatives range widely (54.8–87% in , 71–77% in ). The target compound’s synthesis efficiency cannot be directly compared due to lack of data, but the variability highlights the influence of substituent reactivity on reaction optimization.
  • Biological Implications :
    Sulfonyl groups enhance solubility and receptor binding in many drug candidates. For example, methylsulfonyl-piperazine derivatives (10, 12) are explored for kinase inhibition, while tosyl groups may improve metabolic stability . The m-tolylsulfonyl group in the target compound could offer a balance between lipophilicity and electronic effects for targeted activity.

Pyrimidine Derivatives with Heterocyclic Appendages

Key Compounds:

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Substituents: Piperidine, amine. Structural Role: Demonstrates pyrimidine’s versatility in accommodating nitrogenous rings for crystallographic studies .

Mepirizole (4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine)

  • Substituents: Methoxy, pyrazolyl.
  • Application: Anti-inflammatory drug, highlighting pyrimidine’s adaptability for diverse therapeutic targets .

Comparative Analysis:

  • Functional Group Diversity: The target compound’s methoxy and methyl groups are shared with Mepirizole, but the m-tolylsulfonyl-piperazine moiety distinguishes it from simpler analogs. Piperazine rings (vs.
  • Thermal Properties : Piperidine-containing pyrimidines (e.g., ) have lower melting points (~150–170°C) compared to sulfonyl-piperazine derivatives (>260°C), underscoring the impact of sulfonyl groups on molecular packing .

Biological Activity

4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S, with a molecular weight of 376.5 g/mol. The presence of the piperazine moiety and the methoxy group significantly contributes to its pharmacological properties.

Research indicates that compounds similar to this compound can inhibit tubulin polymerization, which is crucial for cell division and proliferation. This inhibition is particularly relevant in cancer treatment, as it can prevent tumor growth by disrupting the microtubule dynamics essential for mitosis .

Anticancer Properties

Studies have shown that pyrimidine derivatives exhibit significant anticancer activity. For instance, analogues of this compound have been tested against various cancer cell lines, demonstrating potent cytotoxic effects. The following table summarizes some key findings:

CompoundCell LineIC50 (µM)Mechanism of Action
1eA375 (melanoma)0.5Tubulin polymerization inhibition
12kMCF7 (breast cancer)0.8Colchicine site binding
12jHCT116 (colon cancer)1.2Microtubule destabilization

These results indicate that modifications on the pyrimidine scaffold can enhance binding affinity and efficacy against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that pyrimidine derivatives may possess antimicrobial activity. For example, studies have indicated that certain piperazine-pyrimidine hybrids show effectiveness against resistant bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 15.6 µM against Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections .

Case Studies

  • In Vivo Efficacy : A study involving mouse models demonstrated that a closely related compound significantly inhibited tumor growth and metastasis in a paclitaxel-resistant melanoma model. The compound's administration resulted in a marked reduction in tumor size compared to control groups, showcasing its potential as an effective therapeutic agent .
  • Toxicity Assessment : Evaluations of toxicity revealed that doses exceeding 1 mg/kg led to adverse effects such as weight loss and mortality in animal models. This highlights the necessity for careful dose optimization in therapeutic applications .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine?

  • Answer : The compound is synthesized via multi-step reactions, including:

Condensation : Reacting substituted pyrimidine precursors with piperazine derivatives under reflux conditions in anhydrous solvents (e.g., dichloromethane or acetonitrile).

Sulfonylation : Introducing the m-tolylsulfonyl group via nucleophilic substitution using m-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine).

Purification : Column chromatography (e.g., silica gel, chloroform:methanol = 3:1 v/v) and recrystallization (e.g., from diethyl ether) yield high-purity product (>95%) .

  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. Which analytical techniques are suitable for purity assessment and structural confirmation?

  • Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; mobile phases often use acetonitrile/water gradients .
  • TLC : Silica gel plates (e.g., chloroform:methanol = 9:1) with visualization under UV or iodine vapor .
  • Spectroscopy :
  • NMR : Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm in 1^1H-NMR).
  • Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]+^+ at calculated m/z).

Q. What safety protocols are critical during handling and storage?

  • Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Avoid inhalation/contact; work in a fume hood.
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

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